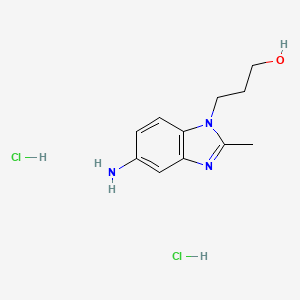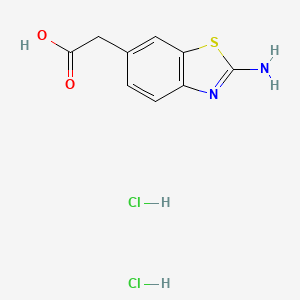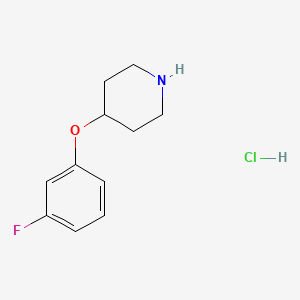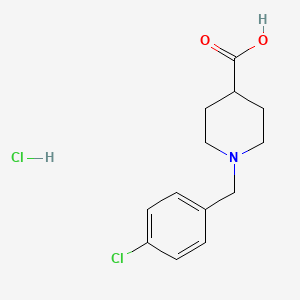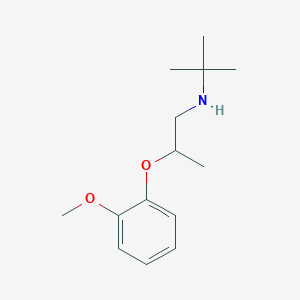
N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine
Vue d'ensemble
Description
N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine, also known as TBMPP, is an organic compound that is widely used in scientific research. It is a tertiary amine with a molecular formula of C10H19NO2. TBMPP is a colorless solid that is slightly soluble in water and is insoluble in common organic solvents. TBMPP is widely used in research applications due to its unique properties and versatility.
Applications De Recherche Scientifique
N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine has a wide range of applications in scientific research. It has been used to study the effects of various compounds on the human body, as well as to study the effects of various drugs on the brain. N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine has also been used to study the effects of various compounds on the environment. Additionally, N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine has been used to study the effects of various compounds on plants and animals.
Mécanisme D'action
N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine is believed to act as an agonist at the 5-HT1A receptor. This receptor is involved in a variety of physiological processes, including anxiety, depression and appetite. When N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine binds to the 5-HT1A receptor, it activates the receptor and produces a variety of effects.
Effets Biochimiques Et Physiologiques
N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine has been shown to produce a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can produce an antidepressant effect. Additionally, N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine has been shown to increase dopamine levels in the brain, which can produce a calming effect. Moreover, N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine has been shown to reduce inflammation and pain, as well as to reduce the risk of certain cancers.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine has several advantages and limitations when used in lab experiments. One advantage of N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine is that it is relatively inexpensive and easy to synthesize. Additionally, N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine is non-toxic and has a low risk of adverse side effects. However, N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine can be difficult to work with in some experiments, as it is insoluble in common organic solvents.
Orientations Futures
The future of N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine research is promising. N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine has been used to study the effects of various compounds on the human body, as well as to study the effects of various drugs on the brain. Additionally, N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine has been used to study the effects of various compounds on the environment. In the future, N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine may be used to study the effects of various compounds on plants and animals. Furthermore, N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine may be used to study the effects of various compounds on the immune system. Additionally, N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine may be used to study the effects of various compounds on the development of diseases, such as cancer. Finally, N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine may be used to study the effects of various compounds on the metabolism and absorption of drugs.
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenoxy)propyl]-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-11(10-15-14(2,3)4)17-13-9-7-6-8-12(13)16-5/h6-9,11,15H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDLYSFZKOAIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)(C)C)OC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201276 | |
| Record name | N-(1,1-Dimethylethyl)-2-(2-methoxyphenoxy)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine | |
CAS RN |
1040689-67-5 | |
| Record name | N-(1,1-Dimethylethyl)-2-(2-methoxyphenoxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040689-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,1-Dimethylethyl)-2-(2-methoxyphenoxy)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1389134.png)
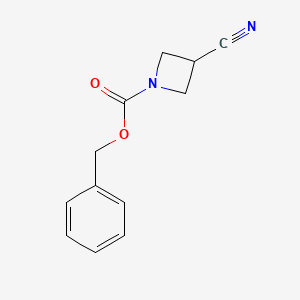
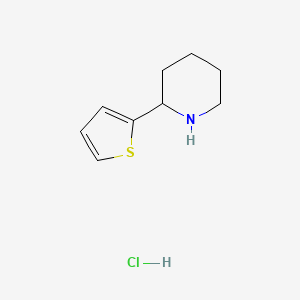
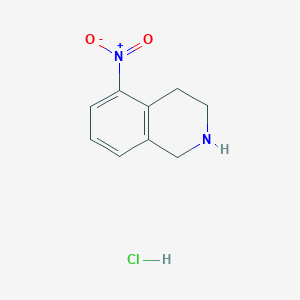
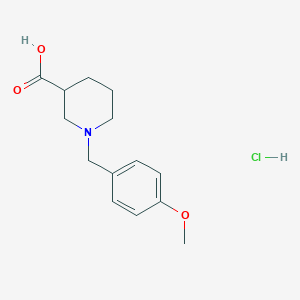
![N-[(6-Methylpyridin-2-YL)methyl]-2-phenylethanamine dihydrochloride](/img/structure/B1389141.png)
![[(1-Cyclopentylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1389144.png)
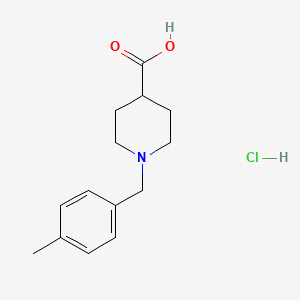
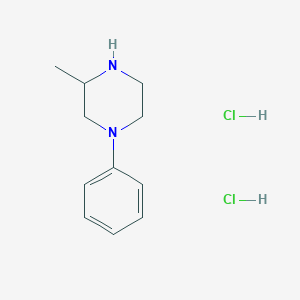
![[2-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride](/img/structure/B1389150.png)
